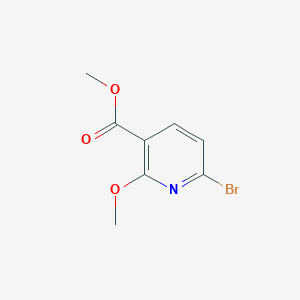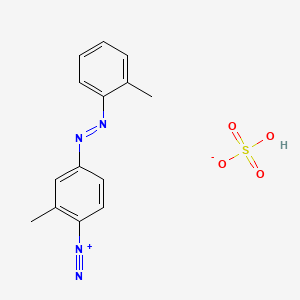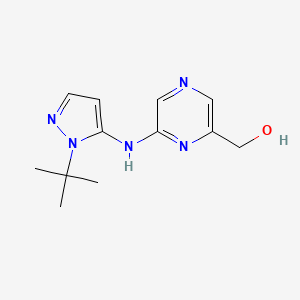![molecular formula C44H70O14 B3026611 [2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate CAS No. 102934-42-9](/img/structure/B3026611.png)
[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate” is a complex organic molecule . It has a molecular formula of C21H32O15, an average mass of 524.470 Da, and a monoisotopic mass of 524.174133 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple hydroxy, methoxy, and acetoxy groups attached to a hexacyclic core . The structure also includes a tetracos-15-en-10-yl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H32O15, an average mass of 524.470 Da, and a monoisotopic mass of 524.174133 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Molecular Structure Analysis
- Molecular Structure and Crystallography The molecular and crystal structure of a compound closely related to the requested molecule, specifically 23,24,25,26,27,29,30-heptamethyl-19,28-oxahexacyclo[15.13.18.017,18.013,14.08,9.05,10]tetracos-3-yl acetate, has been studied. It crystallizes in the monoclinic crystal system, providing insight into its molecular arrangements and steric configurations (Medvedeva, Flechter, & Korlyukov, 2009).
Synthetic Chemistry
- Synthesis of Complex Organic Structures Research has been conducted on the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which are structurally similar to the requested compound. This research provides valuable insights into methodologies for constructing complex organic structures (Gerber & Vogel, 2001).
Catalysis and Reaction Mechanisms
- Catalytic Hydrogenation Studies Studies on the catalytic hydrogenation of compounds similar to the requested molecule, particularly methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, provide insights into reaction mechanisms and potential applications in synthesis (Sukhorukov et al., 2008).
Biomedical Applications
Biomedical Research The bismuth organic framework study involving structures related to the compound reveals insights into its potential biomedical applications. This research demonstrates the complex interactions and bond formations between organic molecules and metal ions, which could be relevant for drug design and delivery (Kumar & Mishra, 2007).
Molecular Docking in Diabetes Management A computational study on a compound structurally similar to the requested molecule, specifically 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, identified its role in the regulation of blood glucose levels. This highlights potential applications in diabetes management through molecular docking and dynamic simulations (Muthusamy & Krishnasamy, 2016).
Future Directions
properties
IUPAC Name |
[2-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(49)34(58-37-35(55-23(2)47)32(51)31(50)24(19-45)56-37)33(52)36(54-22)57-29-11-12-39(5)25(40(29,6)20-46)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-53-44)28(48)18-42(41,44)8/h10,14,22,24-37,45-46,48-52H,9,11-13,15-21H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDRDBFLMDBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13956367 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


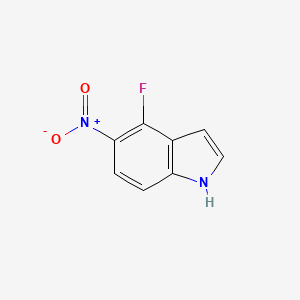
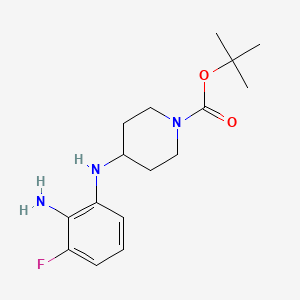






![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)
